molecular formula C11H6O6 B8747617 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid CAS No. 84632-14-4

6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid

Cat. No.: B8747617
CAS No.: 84632-14-4
M. Wt: 234.16 g/mol
InChI Key: MVGFVGHYOPKRDL-UHFFFAOYSA-N
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Description

6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is a complex organic compound with the molecular formula C12H6O7 It is a derivative of benzopyran and contains a dioxolo ring fused to the benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with a dioxolo compound in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid
  • Oxolinic acid
  • Maackiain

Uniqueness

6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is unique due to its specific structural features, such as the fused dioxolo and benzopyran rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84632-14-4

Molecular Formula

C11H6O6

Molecular Weight

234.16 g/mol

IUPAC Name

6-oxo-[1,3]dioxolo[4,5-g]chromene-7-carboxylic acid

InChI

InChI=1S/C11H6O6/c12-10(13)6-1-5-2-8-9(16-4-15-8)3-7(5)17-11(6)14/h1-3H,4H2,(H,12,13)

InChI Key

MVGFVGHYOPKRDL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylate (0.26 g) in methanol (20 ml), 2N KOH (1.5 ml) was added, followed by stirring at room temperature for 2 hours. The reaction mixture was poured into water and acidified with hydrochloric acid; the resulting crystal was collected by filtration to yield 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylic acid (0.1 g, 44%), which was then recrystallized from N,N-dimethylformamide-water to yield yellow prisms having a melting point of 279°-280° C.
Name
ethyl 6,7-methylenedioxy-2-oxo-1-benzopyran-3-carboxylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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